molecular formula C11H13BrN2 B8535452 2-(6-Bromo-1-methyl-1H-indol-2-yl)ethanamine

2-(6-Bromo-1-methyl-1H-indol-2-yl)ethanamine

Cat. No.: B8535452
M. Wt: 253.14 g/mol
InChI Key: JCXIIDBLWBGBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Bromo-1-methyl-1H-indol-2-yl)ethanamine is a useful research compound. Its molecular formula is C11H13BrN2 and its molecular weight is 253.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

2-(6-bromo-1-methylindol-2-yl)ethanamine

InChI

InChI=1S/C11H13BrN2/c1-14-10(4-5-13)6-8-2-3-9(12)7-11(8)14/h2-3,6-7H,4-5,13H2,1H3

InChI Key

JCXIIDBLWBGBJK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Br)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-1-methyl-2-(2-nitrovinyl)-1H-indole (871 mg, 3.10 mmol) in THF (60.0 mL) at 0° C. was added LiAlH4 (2.0 M in THF, 6.20 mL, 12.4 mmol) dropwise. The reaction mixture was allowed to warm to room temperature over 5 h and then quenched with water and 10% aqueous NaOH (20 mL) at 0° C. to form a precipitate which was filtered through filter paper. The filtrate was extracted with EtOAc. The extracts were dried over Na2SO4, filtered and concentrated under reduced pressure. Purification by flash chromatography (silica gel, CH2Cl2/(80:18:2 CH2Cl2/MeOH/NH4OH), 90:10 to 20:80) gave the title compound (329 mg, 42%) as a brown oil: 1H NMR (500 MHz, CDCl3) δ 7.42 (s, 1H), 7.38 (d, J=8.5 Hz, 1H), 7.17 (dd, J=8.5, 2.0 Hz, 1H), 6.27 (d, J=1.0 Hz, 1H), 3.65 (s, 3H), 3.08-3.55 (m, 2H), 2.92-2.87 (m, 2H).
Name
6-bromo-1-methyl-2-(2-nitrovinyl)-1H-indole
Quantity
871 mg
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
42%

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